molecular formula C9H8ClNO2 B1432013 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one CAS No. 1508393-11-0

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one

Cat. No.: B1432013
CAS No.: 1508393-11-0
M. Wt: 197.62 g/mol
InChI Key: MWJQKDMTYNAQDK-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family It is characterized by a benzene ring fused with an oxazine ring, containing a chlorine atom at the 7th position and a methyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one can be synthesized through several methods. One common route involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a solvent like butanone . The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-4-methyl-2H-1,4-benzoxazin-3-one .

Scientific Research Applications

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition occurs through the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to cell death in rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-4-methyl-2H-1,4-benzoxazin-3-one: Similar structure but with an amino group instead of a chlorine atom.

    6-Chloro-2-methyl-2H-1,4-benzoxazin-3-one: Similar structure but with the chlorine atom at the 6th position.

    2H-1,4-Benzoxazin-3-one: The parent compound without any substituents.

Uniqueness

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical reactivity and biological activity. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

7-chloro-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJQKDMTYNAQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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